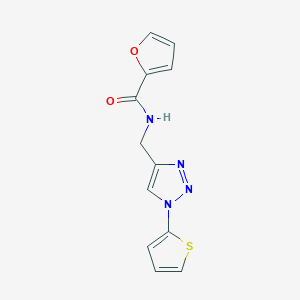
6-(cyclopentyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(cyclopentyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The compound 6-(cyclopentyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)nicotinamide is a complex nicotinamide derivative. Nicotinamide derivatives, like this compound, are known for their versatile chemical properties, which make them valuable for a range of scientific applications. These compounds often participate in forming hydrogen-bonded networks and can act as proton-transfer compounds, contributing to their utility in chemical and pharmaceutical research (Harata et al., 1983).
Applications in Material Science
In material science, nicotinamide derivatives have been explored for their potential in creating supramolecular structures. These structures are of interest due to their potential applications in developing new materials with specific chemical and physical properties. The ability of these compounds to form extensive hydrogen bonding networks makes them ideal candidates for the design of molecular crystals with tailored properties (Sridhar & Ravikumar, 2010).
Biomedical Research
In biomedical research, nicotinamide and its derivatives are known for their roles in biological systems, particularly in relation to NAD+ metabolism, which is crucial for energy production and cellular metabolism. Research into nicotinamide derivatives can provide insights into new therapeutic approaches for metabolic disorders and other diseases where NAD+ metabolism is implicated (Matsui et al., 2007).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of nicotinamide derivatives also make them subjects of chemical research. These compounds can undergo various chemical reactions, forming new compounds with potential applications ranging from pharmaceuticals to agrochemicals. The study of their chemical reactivity can lead to the discovery of new synthetic pathways and the development of novel compounds with desirable properties (Abdel-Aziz, 2007).
properties
IUPAC Name |
6-cyclopentyloxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-12-18(27)25-21(23-14)26-10-8-16(9-11-26)24-20(28)15-6-7-19(22-13-15)29-17-4-2-3-5-17/h6-7,12-13,16-17H,2-5,8-11H2,1H3,(H,24,28)(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYFTZVTQGDAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)OC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)

![N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)
![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2380009.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)

![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)





